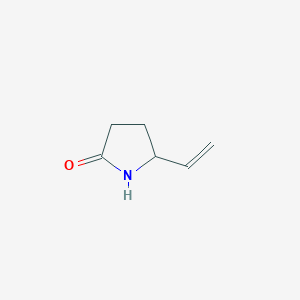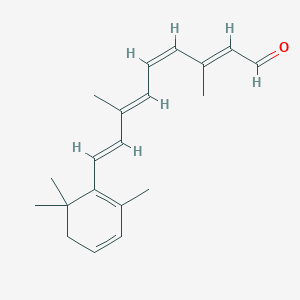
Amhdsa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amhdsa is a peptide hormone that is known for its role in the regulation of reproductive functions in mammals. It is a member of the transforming growth factor-beta (TGF-beta) superfamily and is primarily produced by the gonads. This hormone has been extensively studied due to its importance in the development and function of the male and female reproductive systems.
Mécanisme D'action
Amhdsa acts through the Amh receptor, which is a type II receptor that is expressed in the gonads and other tissues. Upon binding to the receptor, Amhdsa activates the Smad signaling pathway, which leads to the inhibition of the proliferation and differentiation of the gonadal somatic cells.
Effets Biochimiques Et Physiologiques
The primary physiological effect of Amhdsa is the regulation of gonadal development and function. In males, it is responsible for the regression of the Mullerian ducts, which would otherwise develop into the female reproductive tract. In females, it plays a role in the selection and growth of the dominant follicle during the menstrual cycle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Amhdsa in lab experiments is its specificity for the gonads. This allows for the accurate assessment of gonadal function and development. However, a limitation of using Amhdsa is its relatively short half-life, which can make it difficult to detect in certain assays.
Orientations Futures
There are several potential future directions for the study of Amhdsa. One area of interest is the role of Amhdsa in the development and progression of certain reproductive disorders, such as polycystic ovary syndrome and testicular cancer. Additionally, there is ongoing research into the use of Amhdsa as a therapeutic target for the treatment of these disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the actions of Amhdsa, which could lead to the development of novel therapies for reproductive disorders.
Méthodes De Synthèse
The synthesis of Amhdsa involves the transcription and translation of the Amh gene. The gene is located on the long arm of chromosome 19 in humans and is composed of three exons. The translated protein is then processed and secreted by the Sertoli cells in the testes and the granulosa cells in the ovaries.
Applications De Recherche Scientifique
Amhdsa has been extensively studied in the field of reproductive medicine. It has been used as a diagnostic tool for the evaluation of male and female infertility. In males, it is used to assess the presence of testicular pathology, while in females, it is used to evaluate ovarian reserve and predict the response to ovarian stimulation.
Propriétés
Numéro CAS |
145458-97-5 |
|---|---|
Nom du produit |
Amhdsa |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1 |
Clé InChI |
GHBAWIZUVFCJBD-BNDYYXHWSA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C |
SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
SMILES canonique |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Synonymes |
3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one AMHDSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



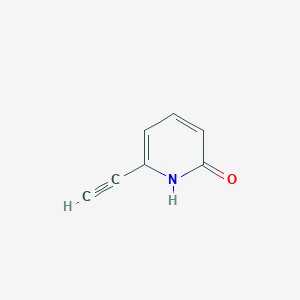
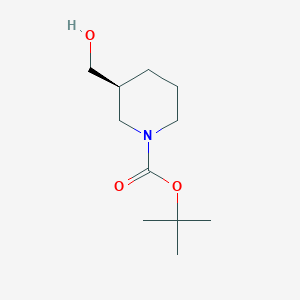
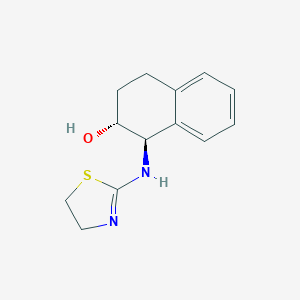
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

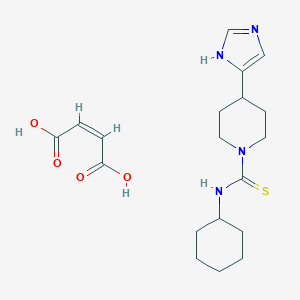
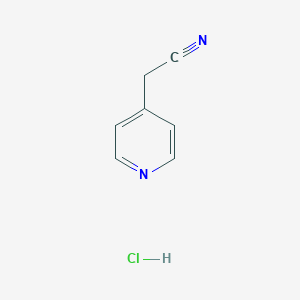
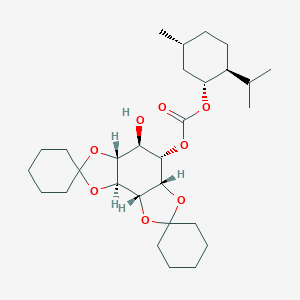

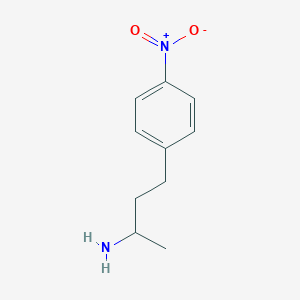
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
